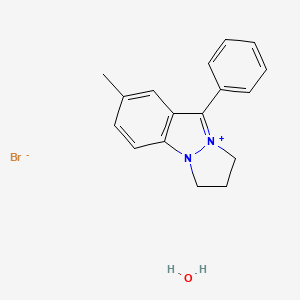

2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium

Descripción general

Descripción

FKK es un derivado de indazol conocido por sus propiedades broncodilatadoras. Se ha estudiado por su capacidad para inducir vasodilatación en diversos vasos sanguíneos sin afectar significativamente al sistema cardiovascular . Este compuesto ha mostrado potencial en aplicaciones tanto de investigación como terapéuticas, particularmente en estudios respiratorios y cardiovasculares.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

FKK se sintetiza a través de una serie de reacciones químicas que involucran derivados de indazol. La ruta sintética generalmente implica la bromación de indazol seguida de diversas reacciones de sustitución para introducir los grupos funcionales deseados . Las condiciones de reacción a menudo incluyen el uso de solventes como dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones.

Métodos de producción industrial

La producción industrial de FKK implica escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El proceso puede involucrar reactores de flujo continuo para mantener condiciones de reacción consistentes y mejorar la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones

FKK experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: FKK puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como hidruro de litio y aluminio.

Sustitución: Se pueden realizar varias reacciones de sustitución para introducir diferentes grupos funcionales en el anillo de indazol.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Halogenación usando bromo o cloro en presencia de un catalizador.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Química: Se utiliza como un compuesto modelo para estudiar los derivados de indazol y sus reacciones.

Biología: Investigado por sus efectos en los procesos celulares y las vías de señalización.

Medicina: Explorado como broncodilatador y por sus posibles beneficios cardiovasculares.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos e intermediarios químicos.

Mecanismo De Acción

FKK ejerce sus efectos principalmente a través de su interacción con objetivos moleculares específicos. Induce la broncodilatación al relajar los músculos lisos del tracto respiratorio. El compuesto también afecta varias vías de señalización, lo que lleva a la vasodilatación en ciertos vasos sanguíneos sin afectar significativamente el sistema cardiovascular . Los objetivos moleculares y vías exactos involucrados todavía están bajo investigación, pero se cree que interactúa con receptores y enzimas involucrados en la contracción y relajación muscular .

Comparación Con Compuestos Similares

Compuestos similares

Indazol: El compuesto madre de FKK, conocido por su diversa reactividad química.

Aminofilina: Otro broncodilatador, pero con efectos cardiovasculares significativos.

Teofilina: Un broncodilatador con un mecanismo de acción y perfil de efectos secundarios diferente.

Singularidad de FKK

FKK se destaca por sus efectos broncodilatadores selectivos sin afectar significativamente al sistema cardiovascular. Esto lo convierte en un candidato prometedor para terapias respiratorias con menos efectos secundarios en comparación con otros broncodilatadores .

Actividad Biológica

2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium, also referred to as FKK, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, therapeutic potential, and research findings.

- IUPAC Name : 7-methyl-5-phenyl-2,3-dihydro-1H-pyrazolo(1,2-a)indazol-4-ium

- CAS Number : 78299-79-3

- Molecular Formula : C17H19BrN2

- Molecular Weight : 329.23 g/mol

Structural Formula

FKK exhibits its biological effects primarily through:

- Bronchodilation : It relaxes the smooth muscles in the respiratory tract, making it a candidate for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- Vasodilation : The compound has been shown to induce vasodilation in various blood vessels without significantly affecting cardiovascular parameters . This selective action may reduce the risk of side effects commonly associated with traditional bronchodilators.

Respiratory Disorders

Research indicates that FKK can be effective in managing respiratory disorders due to its bronchodilator properties. In studies involving animal models, the compound demonstrated significant improvements in airflow and reduced airway resistance .

Cardiovascular Effects

Preliminary studies suggest that FKK may have beneficial cardiovascular effects by promoting vasodilation while maintaining stable heart function. This characteristic differentiates it from other bronchodilators that often exert adverse cardiovascular effects .

Study on Bronchodilator Effects

Comparative Analysis with Other Compounds

| Compound | Mechanism of Action | Cardiovascular Impact | Bronchodilation Efficacy |

|---|---|---|---|

| FKK | Smooth muscle relaxation | Minimal | High |

| Aminophylline | Smooth muscle relaxation | Significant | Moderate |

| Theophylline | Phosphodiesterase inhibitor | Moderate | High |

This table summarizes the comparative efficacy and safety profiles of FKK against traditional bronchodilators.

Propiedades

IUPAC Name |

7-methyl-5-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-4-ium;bromide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N2.BrH.H2O/c1-13-8-9-16-15(12-13)17(14-6-3-2-4-7-14)19-11-5-10-18(16)19;;/h2-4,6-9,12H,5,10-11H2,1H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEOEOBNKLHQJB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CCC[N+]3=C2C4=CC=CC=C4.O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50999652 | |

| Record name | 7-Methyl-9-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-10-ium bromide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78299-79-3 | |

| Record name | 2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078299793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyl-9-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-10-ium bromide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.